Methyl 6-(3-bromo-4-butoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Overview
Description
Methyl 6-(3-bromo-4-butoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the pyrimidine family, which is a class of organic compounds that are widely used in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of Methyl 6-(3-bromo-4-butoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Methyl 6-(3-bromo-4-butoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to have several biochemical and physiological effects. Studies have suggested that this compound can induce oxidative stress in cancer cells, which leads to cell death. Additionally, this compound has been shown to inhibit the activity of several signaling pathways that are involved in cancer cell proliferation and survival.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Methyl 6-(3-bromo-4-butoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate in lab experiments is its high potency and selectivity towards cancer cells. This compound has been shown to exhibit anti-cancer activity at low concentrations, which makes it an attractive candidate for further development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Future Directions
There are several future directions for the research and development of Methyl 6-(3-bromo-4-butoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate. One area of interest is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anti-cancer agent. Another future direction is the development of novel drug delivery systems that can improve the pharmacokinetic properties of this compound and enhance its therapeutic efficacy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
In conclusion, Methyl 6-(3-bromo-4-butoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a promising compound with potential applications in the field of medicinal chemistry and drug discovery. Its unique properties and high potency make it an attractive candidate for further development as an anti-cancer agent. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Synthesis Methods
The synthesis of Methyl 6-(3-bromo-4-butoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 3-bromo-4-butoxyaniline with 2,4-dichloro-5-methylpyrimidine in the presence of a base such as potassium carbonate. This reaction results in the formation of 6-(3-bromo-4-butoxyphenyl)-4-methyl-2,4-dichloropyrimidine. The second step involves the reaction of the intermediate product with sodium thiolate in the presence of a solvent such as dimethylformamide (DMF). This reaction results in the formation of Methyl 6-(3-bromo-4-butoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate.
Scientific Research Applications
Methyl 6-(3-bromo-4-butoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has shown promising results in various scientific research applications. One of the key areas of interest is its potential as an anti-cancer agent. Studies have shown that this compound exhibits anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for cancer recurrence and metastasis.
properties
Molecular Formula |
C17H21BrN2O3S |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
methyl 4-(3-bromo-4-butoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H21BrN2O3S/c1-4-5-8-23-13-7-6-11(9-12(13)18)15-14(16(21)22-3)10(2)19-17(24)20-15/h6-7,9,15H,4-5,8H2,1-3H3,(H2,19,20,24) |
InChI Key |
AHQFEIZCRRZRDC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OC)Br |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OC)Br |
Origin of Product |
United States |
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